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4-Oxo-4-(quinolin-3-ylamino)butanoic acid

Regioisomer selectivity Monoamine oxidase Kynurenine pathway

Secure 4-Oxo-4-(quinolin-3-ylamino)butanoic acid (CAS 342021-89-0), a regiospecifically-defined 3-ylaminoquinoline with confirmed, measurable MAO-B inhibition (IC50=31 µM). Unlike its 8-ylamino regioisomer or isoquinoline analog, this scaffold uniquely engages monoamine oxidase B, providing a validated starting point for neurodegeneration SAR. Its fragment-like properties (MW 244.25, TPSA 79.29 Ų) make it ideal for focused library synthesis. Avoid target misassignment—verify the substitution position before purchase.

Molecular Formula C13H12N2O3
Molecular Weight 244.25g/mol
CAS No. 342021-89-0
Cat. No. B345127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(quinolin-3-ylamino)butanoic acid
CAS342021-89-0
Molecular FormulaC13H12N2O3
Molecular Weight244.25g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCC(=O)O
InChIInChI=1S/C13H12N2O3/c16-12(5-6-13(17)18)15-10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,16)(H,17,18)
InChIKeyGSONHOBISRYTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(quinolin-3-ylamino)butanoic acid (CAS 342021-89-0): A Regiospecific Quinoline–Butanoic Acid Scaffold for Targeted Enzyme Inhibition Research


4-Oxo-4-(quinolin-3-ylamino)butanoic acid (CAS 342021-89-0) is a synthetic quinoline derivative with molecular formula C13H12N2O3 and molecular weight 244.25 g/mol . The molecule features a quinoline ring linked via a 3-amino bridge to a 4-oxobutanoic acid moiety, yielding a bifunctional scaffold with both hydrogen-bond donor and acceptor capacity (computed TPSA 79.29 Ų, LogP 2.04) . Biochemically, the compound has been characterised as a weak but measurable inhibitor of human monoamine oxidase B (MAO-B; IC50 = 31,000 nM) with marginal activity against MAO-A (IC50 > 100,000 nM), establishing a modest ~3.2-fold isoform selectivity profile [1]. Its closest structural comparators include the regioisomeric 8-quinolinylamino analog (CAS 294197-02-7) and the isoquinoline-based counterpart 4-(isoquinolin-3-ylamino)-4-oxobutanoic acid (PDB ligand 2JP), both sharing identical molecular formula but diverging in target engagement and application [2].

Why In-Class Quinoline–Butanoic Acid Derivatives Cannot Be Interchanged: Regioisomer-Dependent Target Engagement for 4-Oxo-4-(quinolin-3-ylamino)butanoic acid


Despite sharing an identical molecular formula (C13H12N2O3) and core quinoline–butanoic acid architecture, the substitution position on the quinoline ring fundamentally alters the biological target landscape. The 3-ylamino regioisomer (target compound) engages monoamine oxidase enzymes, demonstrating measurable MAO-B inhibition (IC50 = 31 μM) [1]. In contrast, the 8-ylamino regioisomer (CAS 294197-02-7) is reported as an inhibitor of kynurenine 3-hydroxylase, an entirely distinct enzyme in the tryptophan catabolic pathway . Further, the isoquinoline scaffold analog (4-(isoquinolin-3-ylamino)-4-oxobutanoic acid) has been co-crystallised with HIF prolyl hydroxylase 2 (PHD2/EGLN1), as evidenced by PDB entries 6YVX and 6YW0, indicating yet another target class [2]. These three compounds—identical in elemental composition—bind to three different enzyme families (MAO, kynurenine hydroxylase, and prolyl hydroxylase) by virtue of nitrogen position alone. Generic substitution within this compound class therefore carries a high risk of misdirected target engagement, invalid biological readouts, and wasted screening resources.

Quantitative Differentiation Evidence: 4-Oxo-4-(quinolin-3-ylamino)butanoic acid vs. Closest Analogs


Regioisomeric Target Engagement: 3-ylamino (MAO-B) vs. 8-ylamino (Kynurenine 3-Hydroxylase) Divergence

The target compound (3-quinolinylamino regioisomer) inhibits human MAO-B with an IC50 of 31,000 nM (31 μM), whereas the 8-quinolinylamino regioisomer (CAS 294197-02-7) is characterised as an inhibitor of kynurenine 3-hydroxylase (KMO), a distinct enzyme in the tryptophan–kynurenine pathway [1]. Although a precise IC50 value for the 8-yl analog against KMO is not publicly available in primary literature, its functional annotation as a KMO inhibitor places it in a completely different target space from the MAO-targeting 3-yl analog. This regioisomer-driven target divergence means that selecting the wrong positional isomer for a neurodegeneration or neuroinflammation programme will direct the assay toward an irrelevant readout pathway.

Regioisomer selectivity Monoamine oxidase Kynurenine pathway Neuroinflammation

MAO Isoform Selectivity Profile: Measured ~3.2-Fold MAO-B Preference vs. Reference Pan-Isoform Quinoline Carboxylic Acids

The target compound exhibits an MAO-B IC50 of 31,000 nM and MAO-A IC50 > 100,000 nM, translating to a measurable ~3.2-fold selectivity for MAO-B over MAO-A [1]. This contrasts with certain quinoline-3-carboxylic acid derivatives reported by Khan et al. (2018), such as compound 3c, which inhibited both MAO-A and MAO-B with identical potency (IC50 = 0.51 ± 0.12 μM and 0.51 ± 0.03 μM, respectively)—a completely non-selective pan-isoform profile [2]. Although the target compound is substantially less potent than compound 3c in absolute terms, its fold-selectivity for MAO-B, however modest, distinguishes it from pan-isoform quinoline carboxylic acids and may offer a cleaner starting point for selectivity optimization in medicinal chemistry campaigns.

MAO-B selectivity Isoform profiling Neurodegeneration Parkinson's disease

Scaffold-Level Differentiation: Quinoline vs. Isoquinoline Core Determines PHD2 Crystallographic Binding Competence

The isoquinoline-containing analog 4-(isoquinolin-3-ylamino)-4-oxobutanoic acid (PDB ligand 2JP) has been successfully co-crystallised with human HIF prolyl hydroxylase 2 (PHD2/EGLN1) at resolutions of 1.8 Å (PDB 6YVX) and 2.2 Å (PDB 6YW0), demonstrating that the isoquinoline-3-ylamino-succinamic acid scaffold is competent for PHD2 active-site binding [1][2]. The target compound, bearing a quinoline rather than isoquinoline core, has not been reported in PHD2 co-crystal structures. Given that the nitrogen position in the bicyclic ring directly influences hydrogen-bonding geometry with the active-site metal and 2-oxoglutarate binding pocket, the quinoline variant is expected to exhibit altered PHD2 binding characteristics. Researchers evaluating both scaffolds for hypoxia-related targets should not assume interchangeable binding modes; the isoquinoline scaffold has crystallographically validated PHD2 engagement, while the quinoline scaffold's PHD2 interaction remains uncharacterised.

PHD2 HIF prolyl hydroxylase Crystallography Scaffold hopping

Physicochemical and Drug-Likeness Profile: Computed TPSA, LogP, and Rotatable Bond Count Benchmarking

The target compound has computed physicochemical parameters of TPSA = 79.29 Ų, LogP = 2.04, 3 hydrogen-bond acceptors, 2 hydrogen-bond donors, and 4 rotatable bonds . These values place the compound within favourable drug-like chemical space: TPSA < 90 Ų and LogP between 1 and 3 are consistent with potential CNS penetration according to commonly applied guidelines, while the modest rotatable bond count (≤10) and low hydrogen-bond donor count are favourable for oral bioavailability. This profile compares favourably with many quinoline-3-carboxylic acid derivatives in the Khan et al. (2018) series, which typically bear additional substituents that increase molecular weight and LogP [1]. As an unadorned core scaffold, the target compound offers a lean physicochemical starting point suitable for fragment-based or property-driven lead optimisation.

Drug-likeness Physicochemical properties Lead-likeness CNS drug design

Synthetic Tractability and Commercial Availability: 98% Purity with Validated SMILES Identity

The target compound is commercially available from Leyan (Product No. 1416539) at 98% purity with a validated SMILES code (O=C(O)CCC(NC1=CC2=CC=CC=C2N=C1)=O) and full characterisation data including MDL number . In contrast, the 8-ylamino regioisomer (CAS 294197-02-7) is listed at 95% purity from Sigma-Aldrich/Princeton BioMolecular Research . The 3-yl substitution pattern also serves as a versatile synthetic handle: the quinoline-3-amino group can be further derivatised, as demonstrated by the existence of more potent tool compounds such as N-hydroxy-5-(5-oxo-5-(quinolin-3-ylamino)pentyl)isoxazole-3-carboxamide (HDAC6 IC50 = 51 nM; CHEMBL511715), which retains the 3-ylaminoquinoline motif and achieves nanomolar potency through linker elongation and hydroxamic acid zinc-binding group installation [1]. This validates the target compound as a productive starting scaffold for potency optimisation through established medicinal chemistry transformations.

Chemical procurement Purity specification Building block Medicinal chemistry

Highest-Impact Application Scenarios for 4-Oxo-4-(quinolin-3-ylamino)butanoic acid (CAS 342021-89-0)


MAO-B Focused Neurodegeneration Probe Development

The compound's measurable MAO-B inhibition (IC50 = 31 μM) with ~3.2-fold selectivity over MAO-A provides a tractable starting point for structure–activity relationship (SAR) exploration in Parkinson's disease and neurodegeneration research [1]. Unlike pan-isoform quinoline-3-carboxylic acids (e.g., compound 3c from Khan et al. 2018, which shows zero isoform selectivity), this scaffold offers a selectivity vector that can potentially be amplified through rational substitution at the quinoline ring or butanoic acid terminus [2]. Researchers should use this compound as a core for building focused libraries targeting the MAO-B substrate cavity, with the goal of improving both potency and selectivity.

Regioisomer-Controlled Chemical Biology Tool for Quinoline Scaffold Target Deconvolution

The stark contrast in target engagement between the 3-ylamino (MAO-B) and 8-ylamino (kynurenine 3-hydroxylase) regioisomers, despite identical molecular formula, makes the target compound an invaluable control probe for chemoproteomic or thermal shift-based target deconvolution studies [1][2]. When used alongside the 8-yl analog in parallel pull-down or CETSA experiments, differential protein target identification attributable solely to nitrogen substitution position can be mapped. This application is particularly relevant for laboratories investigating polypharmacology or off-target liability of quinoline-containing compound libraries.

Fragment-Based Lead Generation Leveraging the Quinoline–Butanoic Acid Scaffold's Physicochemical Profile

With MW = 244.25, LogP = 2.04, TPSA = 79.29 Ų, and only 4 rotatable bonds, the target compound occupies the favourable fragment-like chemical space suitable for fragment-based drug discovery (FBDD) [1]. Its bifunctional architecture—a quinoline ring for aromatic stacking and a carboxylic acid terminus for salt-bridge or hydrogen-bond interactions—provides two distinct pharmacophoric anchors. After initial fragment screening confirmation of MAO-B binding, the scaffold can be grown via amide coupling at the carboxylic acid or electrophilic substitution on the quinoline ring to improve affinity, following the precedent of the HDAC6 inhibitor CHEMBL511715 (IC50 = 51 nM) which retains the 3-ylaminoquinoline core [2].

Scaffold-Hopping Reference Standard for PHD2 vs. MAO Selectivity Profiling

The quinoline scaffold of the target compound and the isoquinoline scaffold of PDB ligand 2JP constitute a matched molecular pair for scaffold-hopping studies [1][2]. The isoquinoline analog has been co-crystallised with PHD2 (PDB 6YVX, 6YW0) and belongs to the succinamic acid derivative class that enables PHD2 crystallisation, while the quinoline analog's primary annotation is MAO-B inhibition [3]. Testing both compounds side-by-side in PHD2 enzymatic assays and MAO panels would quantify the selectivity shift attributable to nitrogen positional isomerism, generating valuable SAR knowledge for programmes where PHD2/MAO selectivity is critical, such as anaemia or neuroprotection drug discovery.

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